molecular formula C23H43NO3 B15177309 1-Ethylhexadecyl 5-oxo-L-prolinate CAS No. 37673-34-0

1-Ethylhexadecyl 5-oxo-L-prolinate

Katalognummer: B15177309
CAS-Nummer: 37673-34-0
Molekulargewicht: 381.6 g/mol
InChI-Schlüssel: NWUNYLUHOJITCS-LBAQZLPGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Ethylhexadecyl 5-oxo-L-prolinate is a chemical compound with the molecular formula C23H43NO3 and a molecular weight of 381602This compound is notable for its applications in various scientific fields, including chromatography and pharmacokinetics .

Vorbereitungsmethoden

The synthesis of 1-Ethylhexadecyl 5-oxo-L-prolinate typically involves esterification reactions. One common method includes the reaction of 5-oxo-L-proline with 1-ethylhexadecanol in the presence of an acid catalyst. The reaction conditions often involve heating the reactants under reflux to facilitate the esterification process. Industrial production methods may employ similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Analyse Chemischer Reaktionen

1-Ethylhexadecyl 5-oxo-L-prolinate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide.

Wissenschaftliche Forschungsanwendungen

1-Ethylhexadecyl 5-oxo-L-prolinate has several scientific research applications:

    Chromatography: It is used in reverse-phase high-performance liquid chromatography (HPLC) for the separation of various compounds.

    Pharmacokinetics: This compound is utilized in studies to understand the absorption, distribution, metabolism, and excretion of drugs.

    Biological Studies: It serves as a model compound in biochemical research to study enzyme interactions and metabolic pathways.

    Industrial Applications: It is employed in the synthesis of other chemical compounds and materials.

Wirkmechanismus

The mechanism of action of 1-Ethylhexadecyl 5-oxo-L-prolinate involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as a substrate for enzymes involved in ester hydrolysis, leading to the formation of 5-oxo-L-proline and 1-ethylhexadecanol. These products can further participate in various metabolic pathways, influencing cellular functions and biochemical processes .

Vergleich Mit ähnlichen Verbindungen

1-Ethylhexadecyl 5-oxo-L-prolinate can be compared with similar compounds like:

Eigenschaften

CAS-Nummer

37673-34-0

Molekularformel

C23H43NO3

Molekulargewicht

381.6 g/mol

IUPAC-Name

octadecan-3-yl (2S)-5-oxopyrrolidine-2-carboxylate

InChI

InChI=1S/C23H43NO3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-20(4-2)27-23(26)21-18-19-22(25)24-21/h20-21H,3-19H2,1-2H3,(H,24,25)/t20?,21-/m0/s1

InChI-Schlüssel

NWUNYLUHOJITCS-LBAQZLPGSA-N

Isomerische SMILES

CCCCCCCCCCCCCCCC(CC)OC(=O)[C@@H]1CCC(=O)N1

Kanonische SMILES

CCCCCCCCCCCCCCCC(CC)OC(=O)C1CCC(=O)N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.